![molecular formula C11H8ClN3O3S B5530945 6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5530945.png)
6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione
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Description
Synthesis Analysis
The synthesis of triazine derivatives, including compounds similar to 6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione, often involves heterocyclic transformations and can be achieved through various methods, including phase-transfer catalytic conditions and one-pot reactions. For example, Singh et al. (1992) describe the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under specific conditions, showcasing the synthetic versatility of triazine derivatives (Singh, Aggarwal, & Kumar, 1992).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by X-ray crystallography, revealing important details about their configuration and geometry. Qing-min et al. (2004) detailed the crystal structure of a related triazine compound, providing insight into the molecular arrangement and bonding patterns typical for this class of compounds (Qing-min, Gang, Rui-lian, & Run-qiu, 2004).
Chemical Reactions and Properties
Triazine derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further chemical modifications. This includes reactions with amides, thioamides, and chloroacetic acid, leading to the formation of new heterocyclic systems with diverse functional groups. El-All et al. (2016) explored the synthesis and reactivity of fused triazine derivatives, highlighting their chemical versatility and potential applications in synthesis (El-All et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c12-7-3-1-6(2-4-7)8(16)5-19-10-9(17)13-11(18)15-14-10/h1-4H,5H2,(H2,13,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNXSVIODIZLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NNC(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |
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